

# Comprehensive Application Notes and Protocols for Avotaciclib Working Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

## Introduction to Avotaciclib

**Avotaciclib** (development code BEY1107) is a potent, orally active small-molecule inhibitor that selectively targets **Cyclin-Dependent Kinase 1 (CDK1)** [1]. CDK1 plays a critical role in cell cycle control, particularly in regulating the **G2/M phase transition**, and its overexpression has been observed in numerous cancer types, making it a promising therapeutic target [2]. **Avotaciclib** is currently under investigation in several clinical trials for cancers including **glioblastoma multiforme, metastatic colorectal cancer, and locally advanced or metastatic pancreatic cancer**, where CDK1 is often abnormally and strongly expressed [3] [4].

## Physicochemical Properties and Handling

### Basic Chemical Properties

Table 1: Physicochemical properties of **Avotaciclib** and its salt forms

| Property                 | Avotaciclib (Free Base)                              | Avotaciclib Sulfate                                                 | Avotaciclib Trihydrochloride                                         | Avotaciclib Hydrochloride                              |
|--------------------------|------------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------|
| Chemical Formula         | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [3] | C <sub>13</sub> H <sub>13</sub> N <sub>7</sub> O <sub>5</sub> S [1] | C <sub>13</sub> H <sub>14</sub> Cl <sub>3</sub> N <sub>7</sub> O [3] | C <sub>13</sub> H <sub>12</sub> ClN <sub>7</sub> O [4] |
| Molecular Weight (g/mol) | 281.28 [3]                                           | 379.35 [1]                                                          | 378.66 [3]                                                           | 317.73 [4]                                             |
| CAS Number               | 1983983-41-0 [3]                                     | 1983984-04-8 [1]                                                    | 1983984-01-5 [3] [4]                                                 | Information Missing                                    |
| Appearance               | Information Missing                                  | Typically solid at room temperature [1]                             | Information Missing                                                  | Light yellow to yellow solid powder [4]                |

## Storage and Stability

- **Long-term Storage:** Store the powder at **-20°C for 3 years** or at **4°C for 2 years** [1] [4].
- **In-solvent Storage:** Prepared stock solutions can be stored at **-80°C for 6 months** or at **-20°C for 1 month** [1] [4].
- **Handling Precautions:** For long-term stability, store the product in a **sealed and protected environment** (e.g., under nitrogen) to **avoid exposure to moisture and light** [4].
- **Shipping Condition:** The product is stable at **ambient temperature** for a few days during ordinary shipping [1] [4].

## Stock Solution Preparation

### Solubility Characteristics

**Avotaciclib** has **low water solubility** and typically requires solvents like **DMSO** for initial stock solution preparation [1] [4]. If dissolution in DMSO is not optimal, other solvents such as **H<sub>2</sub>O, Ethanol, or DMF** can be tried with a minute amount of product to avoid sample loss [4].

## Stock Solution Preparation Protocol

- **Calculate** the required mass of **Avotaciclilb** powder based on the desired stock solution concentration and volume.
- **Weigh** the compound accurately using an analytical balance.
- **Transfer** the weighed powder to a suitable vial or volumetric flask.
- **Add** the selected solvent (e.g., DMSO) gradually while vortexing or sonicating to ensure complete dissolution.
- **Aliquot** the stock solution into single-use portions to minimize freeze-thaw cycles.
- **Label** clearly with compound name, concentration, date, and solvent.
- **Store** at recommended temperatures.

Table 2: **Avotaciclilb** stock solution preparation guide

| Desired Concentration | Mass of Compound per 1 mL Solvent       | Suggested Solvent |
|-----------------------|-----------------------------------------|-------------------|
| 10 mM                 | 2.81 mg (Free Base) / 3.79 mg (Sulfate) | DMSO              |
| 5 mM                  | 1.41 mg (Free Base) / 1.90 mg (Sulfate) | DMSO              |
| 1 mM                  | 0.28 mg (Free Base) / 0.38 mg (Sulfate) | DMSO              |

## In Vivo Formulation Preparation

For animal studies, **Avotaciclilb** requires formulation to improve bioavailability and dosing accuracy. Below are detailed protocols for various administration routes [1] [4].

## Injection Formulations

Table 3: Injectable formulations for **Avotaciclilb** administration

| Formulation ID | Composition | Preparation Protocol | Recommended Use |
|----------------|-------------|----------------------|-----------------|
|----------------|-------------|----------------------|-----------------|

| **Injection-1** | DMSO:Tween 80:Saline = 10:5:85 [1] [4] | 1. Prepare 100  $\mu$ L DMSO stock solution 2. Add 50  $\mu$ L Tween 80 3. Add 850  $\mu$ L Saline 4. Mix well until clear | IP/IV/IM/SC injection | | **Injection-2** | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [1] [4] | 1. Prepare 100  $\mu$ L DMSO stock solution 2. Add 400  $\mu$ L PEG300 3. Add 50  $\mu$ L Tween 80 4. Add 450  $\mu$ L Saline 5. Mix well until clear | IP/IV/IM/SC injection | | **Injection-3** | DMSO:Corn oil = 10:90 [1] [4] | 1. Prepare 100  $\mu$ L DMSO stock solution 2. Add to 900  $\mu$ L corn oil 3. Mix well to obtain clear or suspension solution | IP/IV/IM/SC injection | | **Injection-4** | DMSO:20% SBE- $\beta$ -CD in saline = 10:90 [1] [4] | 1. Prepare 20% SBE- $\beta$ -CD in saline 2. Mix 100  $\mu$ L DMSO stock with 900  $\mu$ L SBE- $\beta$ -CD solution | IP/IV/IM/SC injection |

**Example Preparation:** For Injection Formulation 3 (DMSO:Corn oil = 10:90) at 2.5 mg/mL working concentration: Take 100  $\mu$ L of 25 mg/mL DMSO stock solution and add to 900  $\mu$ L corn oil, then mix well to obtain a clear or suspension solution (2.5 mg/mL, ready for use in animals) [1].

## Oral Formulations

Table 4: Oral formulations for **Avotacicl** administration in animal studies

| Formulation ID | Composition                                         | Preparation Protocol                                                                                                                                                                    | Notes         |
|----------------|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| <b>Oral-1</b>  | 0.5% CMC Na (carboxymethylcellulose sodium) [1] [4] | 1. Prepare 0.5% CMC Na solution (0.5 g in 100 mL ddH <sub>2</sub> O) 2. Add 250 mg <b>Avotacicl</b> to 100 mL 0.5% CMC Na 3. Mix to form suspension (2.5 mg/mL)   Ready for oral gavage | <b>Oral-2</b> |
| <b>Oral-2</b>  | 0.5% Carboxymethyl cellulose [1] [4]                | 1. Prepare 0.5% carboxymethyl cellulose solution 2. Add <b>Avotacicl</b> powder 3. Mix thoroughly to form uniform suspension   Ready for oral gavage                                    | <b>Oral-3</b> |
| <b>Oral-3</b>  | Dissolved in PEG400 [1] [4]                         | 1. Add <b>Avotacicl</b> directly to PEG400 2. Mix until completely dissolved   Solution formulation                                                                                     | <b>Oral-6</b> |
| <b>Oral-6</b>  | Mixing with food powders [1] [4]                    | 1. Mix <b>Avotacicl</b> powder with standard food powders 2. Ensure homogeneous distribution   Dietary administration                                                                   |               |

## Biological Application and Mechanism of Action

### CDK1 Inhibition and Anticancer Mechanism

**Avotaciclub** exerts its anticancer effects through **potent inhibition of CDK1**, a key regulator of the **G2/M phase transition** in the cell cycle [1] [2]. CDK1 is the only essential CDK in mammals required for cell cycle progression, and its deregulation is closely associated with tumorigenesis [2]. The diagram below illustrates **Avotaciclub**'s mechanism of action and the experimental workflow for its application:



[Click to download full resolution via product page](#)

**Avotaciclub** hydrochloride, the HCl salt form of **Avotaciclub**, has been specifically noted for potential utilization in **pancreatic cancer**, where **CDK1 is abnormally and strongly expressed** [4].

## Research Applications

**Avotaciclub** is suitable for investigating:

- **CDK1-specific signaling pathways** in cancer biology [2]

- **Cell cycle regulation** and checkpoint control mechanisms [2]
- **Combination therapies** with other anticancer agents [5]
- **Tumor progression and metastasis** in various cancer models [3]

## Quality Control and Troubleshooting

### Quality Assessment

- **Visual Inspection:** Solutions should appear clear without visible particles or precipitation. Some formulations may form uniform suspensions.
- **Solution Stability:** Monitor for precipitation over time, especially after storage. Briefly warm and vortex if precipitation occurs.
- **Bioanalytical Validation:** When possible, validate concentration using HPLC or LC-MS/MS methods.

### Troubleshooting Common Issues

Table 5: Troubleshooting guide for **Avotaciclilb** working solutions

| Problem                 | Possible Cause                          | Solution                                                                                             |
|-------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------|
| Poor Solubility         | Inappropriate solvent                   | Use DMSO for initial stock; optimize solvent for working solutions per provided formulations [1] [4] |
| Precipitation           | Temperature change, solvent evaporation | Warm solution to 37°C briefly and vortex; reformulate if necessary [1]                               |
| Variable Results        | Degradation of stock solution           | Use fresh aliquots; avoid repeated freeze-thaw cycles; ensure proper storage conditions [4]          |
| Toxicity in Cells       | Solvent cytotoxicity                    | Reduce DMSO concentration (<0.1% for cell culture); include vehicle controls                         |
| Formulation Instability | Excipient incompatibility               | Try alternative formulations from provided protocols [1] [4]                                         |

## Safety and Regulatory Considerations

- **Intended Use:** **Avotaciclib** is for research use only, not for human use [1] [4].
- **Handling Precautions:** Use appropriate personal protective equipment when handling the powder and prepared solutions.
- **Disposal:** Follow institutional guidelines for disposal of chemical and biological materials.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. sulfate 1983984-04-8\_CDK\_Cell Cycle\_Signaling... Avotaciclib [peptidedb.com]
2. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
3. Avotaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. hydrochloride (BEY1107 hydrochloride) | CDK | | Invivochem Avotaciclib [invivochem.com]
5. CDK inhibitors in cancer therapy, an overview of recent ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Avotaciclib Working Solution Preparation]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b3612582#avotaciclib-working-solution-preparation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)